2,4,6-Trifluorotoluene
Description
Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research
Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, have become indispensable in modern chemical research and industry. numberanalytics.com The introduction of fluorine into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity, the strongest of any element, and the strength of the carbon-fluorine bond (one of the strongest in organic chemistry) are key to these transformative effects. wikipedia.orgnih.gov
These unique properties are leveraged across various scientific fields. researchgate.net In medicine, incorporating fluorine can enhance the metabolic stability of a drug, increase its lipophilicity for better membrane permeability, and improve its binding affinity to target proteins. nih.govacs.orgbeilstein-journals.org This has led to the development of numerous successful pharmaceuticals, including antibiotics, anticancer agents like 5-fluorouracil, and antidepressants such as fluoxetine. numberanalytics.comnumberanalytics.combeilstein-journals.org In agrochemicals, fluorinated compounds are crucial for creating potent herbicides, insecticides, and fungicides. researchgate.netbeilstein-journals.org Furthermore, in materials science, these compounds are used to produce advanced materials like fluoropolymers (e.g., Teflon) and components for organic light-emitting diodes (OLEDs), valued for their chemical resistance and thermal stability. numberanalytics.com The strategic placement of fluorine can block sites of metabolic oxidation, a tactic used to improve the pharmacokinetic profile of drugs. nih.gov
Historical Development of Trifluoromethylation Methodologies Relevant to Trifluorotoluene Derivatives
The introduction of the trifluoromethyl (-CF3) group is a particularly powerful strategy in modifying organic molecules, and the development of methods to achieve this transformation has a rich history. Early investigations into the biological effects of trifluoromethyl groups date back to 1927. wikipedia.org One of the first synthetic methods was developed by Frédéric Swarts in 1892, which utilized harsh reagents like antimony fluoride (B91410) to convert benzotrichlorides into benzotrifluorides. wikipedia.org By the 1930s, industrial processes had shifted to using hydrogen fluoride, a highly corrosive substance. wikipedia.org
A significant advancement came with the development of coupling reactions. The McLoughlin-Thrower reaction in 1968 was an early example using iodoaromatic compounds and copper. wikipedia.org The landscape of trifluoromethylation began to change dramatically with the introduction of more user-friendly and versatile reagents. Key developments include:
Sodium trifluoroacetate (B77799) : Introduced in 1981 by Matsui as a reagent for the trifluoromethylation of aromatic halides using a copper(I) iodide catalyst. wikipedia.org
Trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) : First prepared in 1984, its use as a nucleophilic trifluoromethylating agent for carbonyls, phenols, and anilines was reported in 1989. wikipedia.org
Electrophilic Trifluoromethylating Reagents : The development of reagents capable of delivering a "CF3+" equivalent, such as diaryl(trifluoromethyl)sulfonium salts (1984) and S-(trifluoromethyl)dibenzothiophenium salts (1990), opened new synthetic pathways. wikipedia.org
Sodium trifluoromethanesulfinate (Langlois reagent) : Introduced in 1991, this reagent has gained widespread use due to its stability, low cost, and ability to participate in both radical and electrophilic pathways. thieme-connect.com
These evolving methodologies have made a wide array of trifluorotoluene derivatives, including isomers like 2,4,6-trifluorotoluene (B2794039), more accessible for research and development. wikipedia.orgthieme-connect.com
Scope and Research Trajectories for this compound
This compound (TFT) is a fluorinated aromatic compound with a unique symmetrical substitution pattern that imparts specific electronic and steric properties. Its molecular formula is C₇H₅F₃, and its structure consists of a toluene (B28343) backbone with three fluorine atoms at the 2, 4, and 6 positions. alfa-chemistry.com This arrangement makes it a valuable compound in several areas of scientific research.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 93343-11-4 chemicalbook.com |
| Molecular Formula | C₇H₅F₃ alfa-chemistry.com |
| Molecular Weight | 146.11 g/mol nih.gov |
| Density | 1.234 g/cm³ alfa-chemistry.com |
| Boiling Point | 105-110 °C alfa-chemistry.com |
| Flash Point | 12.6 °C alfa-chemistry.com |
| IUPAC Name | 1,3,5-trifluoro-2-methylbenzene nih.gov |
Research into this compound is exploring several promising directions:
Synthetic Building Block : TFT serves as a fundamental component, or building block, for creating more complex molecules in organic and medicinal chemistry. scbt.com Its synthesis can be achieved via methods like the Friedel-Crafts alkylation of 1,3,5-trifluorobenzene. Derivatives of trifluorotoluene are precursors to important products; for instance, 3-aminobenzotrifluoride is used to make the herbicide fluometuron. wikipedia.org
Solvent in Organic Synthesis : Like its isomer benzotrifluoride (B45747) (BTF), trifluorotoluene can be used as a specialty solvent. wikipedia.orgresearchgate.net It has been employed as a less hazardous solvent alternative in photochemical reactions, such as the photo Friedel–Crafts acylation of naphthoquinones, improving reaction times and yields compared to traditional solvents like benzene (B151609). rsc.org Its higher boiling point compared to dichloromethane (B109758) makes it advantageous for reactions requiring elevated temperatures. wikipedia.org
Materials Science : The incorporation of fluorinated moieties is a key strategy in designing advanced materials. rsc.org While direct research on TFT in polymer science is specific, the principles suggest its potential. Fluorination can enhance thermal stability and chemical resistance in polymers and influence the electronic properties of materials for applications like OLEDs. numberanalytics.com The unique electronic nature of the trifluorinated ring could be exploited in creating novel electron-accepting materials. researchgate.net
Analytical and Mechanistic Studies : Due to the symmetry of the molecule, all three fluorine atoms in this compound are in chemically equivalent environments. This results in a single, sharp resonance peak in ¹⁹F NMR spectroscopy, making it a useful internal reference standard for calibrating chemical shifts, similar to the role of TMS in ¹H NMR.
The continued exploration of this compound and its derivatives is expected to yield new synthetic methodologies and advanced materials with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trifluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCVONJWZPKKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000417 | |
| Record name | 1,3,5-Trifluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79348-71-3, 93343-11-4 | |
| Record name | 1,3,5-Trifluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,4,6 Trifluorotoluene and Its Analogues
Laboratory-Scale Synthesis Techniques
Transition Metal-Catalyzed Coupling Reactions of Aromatic Halides and Trifluoromethyl Sources
Transition metal-catalyzed cross-coupling reactions are a powerful and versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds, including the aryl–CF₃ linkage. acs.org This approach typically involves the reaction of an aromatic halide (Ar-X, where X = I, Br) with a trifluoromethyl source in the presence of a metal catalyst, most commonly based on palladium or copper. thieme-connect.comresearchgate.net
The general catalytic cycle for these reactions, particularly in palladium-catalyzed systems, involves three principal steps: oxidative addition, transmetalation, and reductive elimination. acs.org The cycle begins with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), forming a high-valent aryl-metal-halide intermediate. This is followed by transmetalation, where the trifluoromethyl group is transferred from a CF₃-containing reagent to the metal center. The final step is reductive elimination, where the aryl and trifluoromethyl groups couple to form the desired product, Ar-CF₃, and regenerate the catalytically active metal species. acs.org
Copper-mediated or -catalyzed reactions are also prevalent, often being more cost-effective than palladium-based systems. researchgate.net These reactions frequently require stoichiometric amounts of copper, although catalytic versions have been developed. researchgate.netwikipedia.org The choice of metal, ligand, solvent, and trifluoromethyl source is crucial for optimizing reaction efficiency, yield, and substrate scope. thieme-connect.comresearchgate.net While iodoarenes are generally more reactive and preferred substrates, methods have also been developed for the trifluoromethylation of more challenging aryl bromides. researchgate.netacs.org
Approaches to Trifluoromethylation Utilizing Specific Reagents
Trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. wikipedia.orgthieme-connect.com Its utility stems from its ability to transfer a "CF₃⁻" equivalent to a substrate under activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF). wikipedia.orgnih.gov
In the context of synthesizing trifluorotoluenes, TMSCF₃ is coupled with aryl halides in reactions mediated by transition metals, primarily copper and palladium. thieme-connect.comthieme-connect.com For instance, copper(I) iodide can catalyze the trifluoromethylation of various electron-deficient aryl iodides using TMSCF₃ in the presence of a 1,10-phenanthroline (B135089) ligand. thieme-connect.com Silver salts have also been employed to achieve the C-H trifluoromethylation of arenes using TMSCF₃, proceeding through a proposed AgCF₃ intermediate. nih.gov
DFT computational studies on the copper-catalyzed trifluoromethylation of aryl halides with TMSCF₃ suggest that the oxidative addition of the aryl halide to the copper center is the rate-limiting step. acs.org This explains why electron-poor substrates and more reactive aryl iodides facilitate faster reactions. acs.org
Table 1: Examples of Trifluoromethyltrimethylsilane (TMSCF₃)-Mediated Trifluoromethylation
| Aryl Substrate | Catalyst/Mediator | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | CuI (cat.), 1,10-phenanthroline | DMF | Not specified | Trifluorotoluene | Not specified | thieme-connect.com |
| Benzyl bromide | CuI | Morpholinium ionic liquid | 80 °C, 8 h | (Trifluoromethyl)benzene | Comparable to organic solvents | rsc.org |
| Benzene (B151609) | AgOTf, KF | DCE | 85 °C, 24 h | Trifluorotoluene | 87% | nih.gov |
A well-established method for introducing a trifluoromethyl group onto an aromatic ring involves the decarboxylative trifluoromethylation of aryl halides using sodium trifluoroacetate (B77799) (CF₃COONa) in the presence of copper(I) iodide (CuI). wikipedia.orgoup.com This reaction, first reported in 1981, proceeds smoothly in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), affording good to high yields of the trifluoromethylated arene. wikipedia.orgoup.com
The mechanism is believed to involve the in-situ formation of a trifluoromethylcopper (B1248711) ([CF₃Cu]) species via the decarboxylation of a copper trifluoroacetate intermediate. rsc.orgd-nb.info This highly reactive species then couples with the aryl halide to yield the final product. The reaction is typically conducted at elevated temperatures (150–200 °C) to facilitate decarboxylation. d-nb.info This method is effective for a range of benzenoid and heterocyclic aromatic halides. rsc.org
Table 2: Trifluoromethylation using Sodium Trifluoroacetate and CuI
| Aryl Halide | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Iodobenzene | NMP | 160 | 81 | oup.com |
| 1-Iodo-4-nitrobenzene | NMP | 160 | 98 | oup.com |
| 1-Bromo-4-nitrobenzene | NMP | 160 | 85 | oup.com |
| 2-Iodothiophene | NMP | 160 | 72 | oup.com |
Fluoroform (CF₃H), an industrial byproduct, represents an economical and atom-efficient source for the trifluoromethyl group. beilstein-journals.orgbeilstein-journals.org However, its chemical inertness presents a significant challenge for its use as a trifluoromethylating agent. researchgate.netd-nb.info Strategies to overcome this involve the deprotonation of fluoroform with a strong base to generate a trifluoromethyl anion (CF₃⁻) equivalent. wikipedia.orgresearchgate.net
The generated CF₃⁻ anion is unstable and can decompose into difluorocarbene (:CF₂) and a fluoride ion. beilstein-journals.orgresearchgate.net To mitigate this, reactions are often performed in solvents like DMF, which can trap the anion as a more stable hemiaminaloate adduct. beilstein-journals.orgresearchgate.net Another successful approach involves the in-situ generation of a more stable trifluoromethylcopper (CuCF₃) reagent from fluoroform, which can then be used in coupling reactions. rsc.org For example, a domino cyclization/trifluoromethylation of 2-alkynylanilines to form 3-(trifluoromethyl)indoles has been achieved using a fluoroform-derived CuCF₃ reagent. rsc.org
Table 3: Fluoroform-Based Trifluoromethylation Approaches
| Substrate | Reagent System | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Aldehydes/Ketones | CF₃H / Strong Base (e.g., t-BuOK) | DMF | Formation of a stabilized CF₃⁻ adduct | researchgate.net |
| Methyl Esters | CF₃H / KHMDS | Triglyme | Effective for non-enolizable esters | beilstein-journals.org |
| 2-Alkynylanilines | Fluoroform-derived CuCF₃ | Not specified | Domino cyclization/trifluoromethylation | rsc.org |
Trifluoroiodomethane (CF₃I) is a reagent used for the direct trifluoromethylation of aromatic compounds. wikipedia.org A classic example is the McLoughlin-Thrower reaction, where an iodoarene reacts with CF₃I and copper powder at high temperatures (e.g., 150 °C in DMF) to produce the corresponding trifluorotoluene. wikipedia.orgwikipedia.org The reaction proceeds through a perfluoromethyl-metal complex intermediate. wikipedia.org
In addition to copper-mediated reactions, CF₃I can also be used to generate the trifluoromethyl radical (CF₃•) for radical trifluoromethylation processes, often using an initiator like triethylborane. wikipedia.org While effective, concerns over the ozone-depleting potential of reagents like bromotrifluoromethane (B1217167) led to increased interest in alternatives such as CF₃I. wikipedia.org This method provides a direct route for synthesizing trifluorotoluenes from readily available aryl iodides. wikipedia.org
Table 4: Trifluoromethylation with Trifluoroiodomethane
| Aryl Substrate | Reagent/Catalyst | Solvent | Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| Iodobenzene (PhI) | CF₃I / Copper powder | DMF | 150 °C | Trifluorotoluene | wikipedia.org |
| Aromatic Halide (PhX) | CF₃I / Copper catalyst | Not specified | Laboratory scale | Trifluorotoluene (PhCF₃) | wikipedia.org |
| Aniline (B41778) | CF₃I / Zn / SO₂ | Not specified | Reductive perfluoroalkylation | 2-(Trifluoromethyl)aniline | researchgate.net |
Sodium Trifluoromethanesulfinate Applications
Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, is a versatile and widely used compound for introducing the trifluoromethyl (CF₃) group into organic substrates. nih.govwikipedia.org This stable, easy-to-handle solid serves as a convenient source of trifluoromethyl radicals under oxidative conditions. nih.govwikipedia.org The trifluoromethylation of aromatic compounds using CF₃SO₂Na was first reported in 1991, and its application has since expanded significantly. nih.gov
The process typically involves the reaction of CF₃SO₂Na with an oxidant, such as tert-butyl hydroperoxide (TBHP) or sodium persulfate, to generate the trifluoromethyl radical (•CF₃). nih.govwikipedia.org This radical can then add to electron-rich aromatic and heteroaromatic compounds. wikipedia.org The reaction is often lauded for its operational simplicity and the affordability of the reagent. nih.gov
Recent advancements have demonstrated the utility of this reagent in various transformations. For instance, photoredox catalysis using iridium complexes can facilitate the trifluoromethylation of a diverse set of highly functionalized arenes and heteroarenes with CF₃SO₂Na, often achieving moderate to good yields within short residence times in continuous-flow systems. thieme-connect.com Furthermore, copper-catalyzed systems have been developed for the trifluoromethylation of aryl and heteroaryl boronic acids using CF₃SO₂Na and TBHP. researchgate.net
The versatility of sodium trifluoromethanesulfinate extends beyond simple trifluoromethylation. Under specific conditions, it can be used for trifluoromethylsulfenylation or trifluoromethylsulfinylation, where the sulfur atom is retained in the final product. nih.govresearchgate.net
Electrophilic Trifluoromethylation via Sulfonium (B1226848) Salts
Electrophilic trifluoromethylation reagents provide a complementary approach to radical methods, enabling the introduction of a "CF₃⁺" equivalent. Among the most prominent of these are the S-(trifluoromethyl)diarylsulfonium salts, first developed by Yagupolskii and coworkers in 1984. wikipedia.orgbeilstein-journals.org These reagents, along with hypervalent iodine-CF₃ compounds (Togni reagents), are powerful tools for the trifluoromethylation of a wide range of nucleophiles. nih.govbeilstein-journals.org
The initial diaryl(trifluoromethyl)sulfonium salt was shown to trifluoromethylate thiophenolates effectively. beilstein-journals.org Since then, a variety of more stable and reactive sulfonium salts have been developed and commercialized, including S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents). beilstein-journals.org These reagents have proven effective for the trifluoromethylation of diverse substrates, including β-ketoesters, dicyanoalkylidenes, and both carbon- and sulfur-centered nucleophiles. wikipedia.orgbeilstein-journals.org
Copper-mediated or catalyzed reactions often enhance the efficacy of sulfonium salts. For example, iodo-substituted aromatics and heteroaromatics can be converted to their trifluoromethylated counterparts in high yields using S-(trifluoromethyl)diphenylsulfonium salts in the presence of copper powder. beilstein-journals.org More recently, a novel electrophilic trifluoromethylating reagent, a trifluoromethyl-substituted sulfonium ylide, was developed via a Rh-catalyzed carbenoid addition to a trifluoromethyl thioether. acs.org This ylide demonstrated efficacy in the trifluoromethylation of β-ketoesters and aryl iodides. acs.org The development of these shelf-stable, reactive sulfonium salts has been crucial for advancing applications in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org
Deoxytrifluoromethylthiolation and Deoxytrifluoromethylselenylation of Alcohols
The direct conversion of alcohols to trifluoromethylthioethers (R-SCF₃) and trifluoromethylselenoethers (R-SeCF₃) is a valuable transformation, as these functional groups can significantly enhance the lipophilicity and metabolic stability of molecules in drug discovery. researchgate.netgoogle.com Recently, novel methods have been developed for the deoxygenative trifluoromethylthiolation and selenylation of alcohols using benzothiazolium salts. researchgate.netnih.gov
New bench-stable reagents, BT-SCF₃ and BT-SeCF₃, have been introduced for the direct synthesis of aliphatic compounds bearing SCF₃ and SeCF₃ groups from alcohols. researchgate.netnih.gov The metal-free deoxytrifluoromethylthiolation with BT-SCF₃ proceeds under mild conditions. researchgate.net The proposed mechanism involves the initial nucleophilic attack of the alcohol at the C2-position of the benzothiazolium salt, forming a key electrophilic 2-alkoxybenzothiazolium intermediate. rsc.org This is followed by a nucleophilic substitution reaction with the in situ generated –SCF₃ anion to yield the desired thioether. rsc.org
Similarly, the deoxytrifluoromethylselenylation of alcohols using BT-SeCF₃ represents one of the first reported examples of this specific transformation. nih.govrsc.org These methods tolerate a wide array of substrates, including those found in drug-like molecules, and offer a direct route from readily available alcohols. researchgate.netresearchgate.net
| Reagent | Transformation | Substrate | Conditions | Key Features |
| BT-SCF₃ | Deoxytrifluoromethylthiolation | Aliphatic Alcohols | NEt(iPr)₂, MeCN, 0 °C to RT researchgate.net | Metal-free, mild conditions, bench-stable reagent nih.govresearchgate.net |
| BT-SeCF₃ | Deoxytrifluoromethylselenylation | Aliphatic Alcohols | NEt(iPr)₂, MeCN, 0 °C to RT researchgate.net | First reported examples of this transformation nih.govrsc.org |
O-Trifluoromethylation of Ketones
While the trifluoromethylation of ketones has traditionally focused on C-CF₃ bond formation to produce α-CF₃ alcohols, the O-trifluoromethylation of ketones to form alkenyl trifluoromethyl ethers has remained a significant challenge. rsc.orgnih.gov A recently developed method utilizes chloro(phenyl)trifluoromethyl-λ³-iodane (CPTFI) to achieve this unprecedented transformation. rsc.orgrsc.org
This strategy provides facile access to synthetically valuable alkenyl trifluoromethyl ethers from simple aromatic, aliphatic, and cyclic ketones. rsc.org The success of the reaction is attributed to the dual functionality of the CPTFI reagent. rsc.org First, its strong Lewis acidity activates the carbonyl group, enabling attack by a weak nucleophile like a chloride anion. nih.govrsc.org Second, its bifunctionality allows for the simultaneous introduction of both a CF₃ group and a chlorine atom to the carbonyl, leading to an intermediate that can then eliminate HCl to furnish the final alkenyl trifluoromethyl ether product. rsc.orgrsc.org This method opens a new pathway to previously elusive CF₃O-substituted alkenes, which are valuable building blocks for innovative materials and bioactive molecules. rsc.org
| Reactant | Reagent | Product Type | Key Advantage |
| Ketones (aromatic, aliphatic, cyclic) | CPTFI | Alkenyl trifluoromethyl ethers | Unlocks selective O-trifluoromethylation of ketones nih.govrsc.org |
Industrial Production Routes for Trifluorotoluene Derivatives
The large-scale synthesis of trifluorotoluene and its derivatives is essential for their widespread use as solvents and as intermediates in the production of pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net
Hydrogen Fluoride Reaction with Benzotrichloride (B165768) in Pressurized Systems
The primary industrial method for producing (trifluoromethyl)benzene (benzotrifluoride) involves the reaction of benzotrichloride with anhydrous hydrogen fluoride (HF) in a pressurized reactor. wikipedia.orggoogle.com This halogen exchange reaction (Halex reaction) substitutes the three chlorine atoms of the trichloromethyl group with fluorine atoms, releasing hydrogen chloride (HCl) as a byproduct. wikipedia.org
PhCCl₃ + 3 HF → PhCF₃ + 3 HCl wikipedia.org
This process is a cornerstone for manufacturing various substituted trifluorotoluene derivatives. The starting benzotrichlorides can be produced by the free-radical chlorination of the corresponding toluenes. The subsequent reaction with HF is typically performed under pressure to maintain the hydrogen fluoride in the liquid phase and to drive the reaction to completion. wikipedia.orggoogle.com This robust method allows for the production of trifluorotoluene on a large scale. researchgate.net
Optimized Processes for Trifluorotoluene Derivatives, e.g., 2,6-Dichloro-trifluorotoluene
The synthesis of specific trifluorotoluene derivatives, such as those required for complex agrochemicals like Fipronil, often requires optimized, multi-step industrial processes. google.comgoogle.com An example is the preparation of 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate. google.com
One patented industrial route starts with p-chlorobenzotrifluoride. google.com This process involves two main steps:
Halogenation: p-Chlorobenzotrifluoride undergoes chlorination to introduce chlorine atoms onto the aromatic ring, yielding 3,4,5-trichlorobenzotrifluoride. This step is often performed without a solvent at elevated temperatures (50-150 °C) using a composite catalyst. google.comgoogle.com
Ammoniation: The resulting trichlorinated intermediate is then subjected to high-pressure ammoniation. The reaction with aqueous ammonia (B1221849) at high temperatures (150-178 °C) and pressures (1.0-13.5 MPa) selectively replaces the chlorine atom at the 4-position with an amino group to form the final product. google.comgoogle.com
This method is designed to be environmentally friendlier by avoiding solvents in the halogenation step and incorporating systems for ammonia recovery. google.com Another example involves reacting dichlorotrichloromethyltoluenes with hydrogen fluoride to produce dichlorotrifluoromethyltoluenes, which are also valuable intermediates. google.com These optimized routes highlight the industrial focus on process efficiency, yield, and sustainability. google.com
Green Chemistry Approaches in 2,4,6-Trifluorotoluene (B2794039) Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves a shift from traditional methods that often rely on harsh reagents and volatile organic solvents towards more sustainable alternatives.
Development of Environmentally Benign Synthetic Protocols
The development of greener synthetic routes for this compound focuses on improving atom economy, reducing waste, and utilizing catalytic processes. Traditional syntheses often involve multi-step procedures with significant by-product formation. Modern approaches seek to streamline these processes.
One area of development is the use of catalyst systems that are both highly efficient and easily recoverable. For instance, while not specific to the 2,4,6-isomer, a patented method for synthesizing fluorotoluene derivatives utilizes waste 2,4,6-trinitrotoluene (B92697) (TNT) as a starting material. google.com This approach represents a significant green advantage by valorizing a waste product. The process involves catalytic fluorination to replace nitro groups with fluorine atoms, potentially offering a pathway to trifluorinated toluene (B28343) derivatives. google.com Such strategies, which convert hazardous waste into valuable chemicals, are a cornerstone of green chemistry.
Photocatalysis using heterogeneous catalysts like titanium dioxide (TiO2) also presents a promising, sustainable method for C-F bond formation. acs.org These reactions can often be carried out in benign solvents like water under ambient temperature and pressure, significantly reducing energy consumption and avoiding hazardous reagents. acs.org While specific application to this compound is a subject for further research, the underlying technology offers a template for an environmentally friendly protocol.
Key features of emerging benign protocols include:
Catalyst Reusability: Employing heterogeneous or polymer-supported catalysts that can be easily separated from the reaction mixture and reused multiple times. matanginicollege.ac.inmdpi.com
Energy Efficiency: Utilizing methods like photocatalysis or microwave irradiation to reduce reaction times and energy input compared to conventional heating. rsc.org
Renewable Feedstocks: Exploring pathways that begin from renewable biomass sources rather than petroleum-derived precursors, a long-term goal for many industrial chemical syntheses. matanginicollege.ac.in
The table below outlines a conceptual comparison between traditional and potential green synthetic protocols.
| Feature | Traditional Synthesis (e.g., Halex Reaction) | Potential Green Synthetic Protocol |
| Starting Material | Chlorinated/Nitrated Toluene | Waste TNT, Biomass-derived precursor |
| Reagents | Stoichiometric amounts of KF, harsh acids/bases | Catalytic amounts of reusable catalysts (e.g., supported Pd, Photocatalysts) |
| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO) | Supercritical CO2, Ionic Liquids, Water, or solvent-free |
| Energy Input | High temperatures for extended periods | Ambient temperature (photocatalysis), Microwave heating |
| By-products | Significant inorganic salt waste, hazardous residues | Minimal by-products (e.g., water), recyclable catalyst |
Utilization of Less Hazardous Solvent Systems
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. tandfonline.com The search for safer alternatives to conventional volatile organic compounds (VOCs) like N,N-dimethylformamide (DMF), toluene, or chlorinated solvents is a major focus. tandfonline.comresearchgate.net
The isomer of this compound, α,α,α-trifluorotoluene (also known as benzotrifluoride (B45747) or BTF), is itself considered a greener solvent alternative to dichloromethane (B109758) and benzene for many organic reactions. researchgate.netwikipedia.orgacs.org Its properties, such as a higher boiling point than dichloromethane and relative inertness, make it an attractive medium for various chemical transformations. wikipedia.org This suggests that fluorinated toluenes as a class can play a dual role in green chemistry, both as products and as less hazardous reaction media.
For the synthesis of this compound, several classes of green solvents are being explored:
Ionic Liquids (ILs): These are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. nih.govorientjchem.org They can act as both the solvent and catalyst in certain reactions, and their immiscibility with many organic solvents can simplify product separation and catalyst recycling. nih.gov
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent alternative. orientjchem.orgdigitallibrary.co.in By tuning pressure and temperature, its solvating properties can be adjusted, and it can be easily removed from the product by simple depressurization, leaving no residue.
Water: As the ultimate green solvent, water is cheap, non-toxic, and non-flammable. liv.ac.uk While organic compounds often have low solubility in water, the use of phase-transfer catalysts or water-soluble ligands can facilitate reactions in aqueous media. liv.ac.uk
The following table compares the properties of conventional solvents with greener alternatives potentially applicable to this compound synthesis.
| Solvent | Class | Key Green Chemistry Considerations |
| Toluene | Conventional (VOC) | Flammable, toxic, derived from petroleum |
| DMF | Conventional (Polar Aprotic) | High boiling point, reprotoxic, difficult to recycle |
| Dichloromethane | Conventional (Chlorinated) | Volatile, suspected carcinogen, environmentally persistent |
| α,α,α-Trifluorotoluene (BTF) | Greener Alternative | Less toxic than chlorinated solvents, higher boiling point than DCM, but synthesis has environmental costs. researchgate.netresearchgate.net |
| Ionic Liquids (e.g., [bmim][PF6]) | Greener Alternative | Non-volatile, recyclable, but can be expensive and require careful consideration of toxicity and biodegradability. nih.govdigitallibrary.co.in |
| Supercritical CO2 | Greener Alternative | Non-toxic, easily removed, but requires high-pressure equipment. digitallibrary.co.in |
The adoption of these less hazardous solvent systems is a crucial step toward making the synthesis of this compound and its analogues more sustainable and environmentally responsible.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of specific nuclei. For fluorinated compounds such as 2,4,6-trifluorotoluene (B2794039), ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Analysis of this compound and Derivatives
In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methyl group give rise to distinct signals. The aromatic protons are influenced by the neighboring fluorine atoms, leading to complex splitting patterns due to proton-fluorine (H-F) coupling. The methyl protons typically appear as a singlet, though long-range coupling to the ring fluorines can sometimes be observed.
Derivatives of trifluorotoluene exhibit more complex ¹H NMR spectra. For instance, in 1-(2-(trifluoromethyl)phenyl)ethanone, the aromatic protons appear as a multiplet between 7.45 and 7.69 ppm, while the methyl protons of the acetyl group are observed as a singlet at 2.56 ppm. rsc.org Similarly, the ¹H NMR spectrum of 1-(4-(trifluoromethyl)phenyl)ethanone shows two doublets for the aromatic protons at 8.03 and 7.70 ppm, with the methyl singlet at 2.62 ppm. rsc.org These chemical shifts and coupling patterns are crucial for determining the substitution pattern on the aromatic ring.
¹³C NMR and ¹⁹F NMR for Fluorinated Compounds
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In fluorinated compounds, the carbon signals are split by the attached fluorine atoms, a phenomenon known as carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the carbon and fluorine atoms. For example, in the ¹³C NMR spectrum of 1-(4-(trifluoromethyl)phenyl)ethanone, the trifluoromethyl carbon appears as a quartet around 123.7 ppm with a large coupling constant (J = 272 Hz) due to the one-bond C-F coupling. rsc.org The aromatic carbons also show smaller couplings to the trifluoromethyl group.
¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. azom.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. This compound is sometimes used as a reference standard in ¹⁹F NMR. In its own spectrum, due to the molecular symmetry, the three fluorine atoms are chemically equivalent and thus show a single sharp resonance. Trifluorotoluene (benzotrifluoride) itself appears as a singlet at approximately -63.2 ppm to -63.72 ppm relative to CFCl₃. azom.comcolorado.eduwikipedia.org
In derivatives, the ¹⁹F chemical shifts can vary significantly. For example, the ¹⁹F NMR spectrum of 1-(2-(trifluoromethyl)phenyl)ethanone shows a singlet at -58.25 ppm, while the 4-substituted isomer resonates at -63.61 ppm. rsc.org This difference highlights the sensitivity of ¹⁹F NMR to the position of substituents on the benzene (B151609) ring.
Table 1: NMR Spectroscopic Data for this compound and Related Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Solvent |
|---|---|---|---|---|
| This compound | Aromatic H: complex multiplet Methyl H: singlet | Data not available in search results | ~ -63.7 (relative to CFCl₃) | CDCl₃ |
| 1-(2-(Trifluoromethyl)phenyl)ethanone | 7.45-7.69 (m, 4H), 2.56 (s, 3H) | 201.9, 140.5, 132.0, 130.2, 127.1, 127.0, 126.7 (q, J = 5 Hz), 123.7 (q, J = 272 Hz), 30.6 | -58.25 (s, 3F) | CDCl₃ |
| 1-(4-(Trifluoromethyl)phenyl)ethanone | 8.03 (d, J = 8.0 Hz, 2H), 7.70 (d, J = 8.0 Hz, 2H), 2.62 (s, 3H) | Data not available in search results | -63.61 (s, 3F) | CDCl₃ |
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a radical cation known as the molecular ion (M⁺•). libretexts.orglibretexts.org The molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
The EI-MS of a related compound, 4-chlorobenzotrifluoride, shows a strong molecular ion peak at m/z 180. chemicalbook.com The fragmentation pattern includes significant peaks corresponding to the loss of chlorine and fluorine atoms, which helps in identifying the compound. For instance, a peak at m/z 145 corresponds to the loss of a chlorine atom from the molecular ion. chemicalbook.com The fragmentation of aromatic ketones like acetophenone (B1666503) often involves the loss of the methyl group (M-15) to give a prominent peak at m/z 105, followed by the loss of a carbonyl group to yield a phenyl cation at m/z 77. miamioh.edu
Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS) in Related Compound Analysis
Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS) is a "soft" ionization technique that is well-suited for the analysis of less volatile and thermally labile compounds. nih.gov In APCI, the sample is introduced into the ion source in a liquid stream, typically from a liquid chromatograph. The solvent acts as a chemical ionization reagent gas to ionize the analyte molecules, usually through proton transfer, resulting in protonated molecules [M+H]⁺. asms.org This method often produces less fragmentation than EI-MS, making it useful for determining the molecular weight of the analyte. nih.gov
LC-APCI-MS has been successfully used for the analysis of various compounds, including aldehydes and ketones after derivatization. ddtjournal.com The technique offers improved sensitivity for certain analytes compared to other ionization methods. For example, a significant improvement in the limit of quantitation was observed for fatty acids when analyzed as their oxazoline (B21484) derivatives using LC-APCI-MS. mdpi.com This demonstrates the utility of LC-APCI-MS in the sensitive detection and quantification of compounds in complex mixtures.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utdallas.edu Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.
The IR spectrum of benzotrifluoride (B45747) (α,α,α-trifluorotoluene) has been studied, revealing characteristic absorption bands. optica.org A study on 2,4-dichloro-α,α,α-trifluorotoluene provides insight into the vibrational modes of a substituted trifluorotoluene. elixirpublishers.com The C-F stretching vibrations of the CF₃ group are typically strong and appear in the region of 1300-1100 cm⁻¹. elixirpublishers.com Specifically, symmetric and antisymmetric CF₃ stretching vibrations are expected in the ranges of 1290-1235 cm⁻¹ and 1226-1200 cm⁻¹, respectively. elixirpublishers.com C-F deformation modes are found at lower frequencies, typically between 700 and 500 cm⁻¹. elixirpublishers.com
Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring occur in the 1600-1400 cm⁻¹ region. elixirpublishers.com The exact positions of these bands can be influenced by the substitution pattern on the benzene ring.
Raman spectroscopy provides complementary information. For 2,4-dichloro-α,α,α-trifluorotoluene, the FT-Raman spectrum shows bands corresponding to symmetric and antisymmetric CF₃ stretching at 1273 cm⁻¹ and 1230 cm⁻¹, respectively. elixirpublishers.com The combination of IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. elixirpublishers.com
Table 2: Characteristic Vibrational Frequencies for Trifluorotoluene Derivatives
| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) | Example (2,4-dichloro-α,α,α-trifluorotoluene) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Observed in this region |
| Aromatic C=C Stretch | 1600 - 1400 | 1600 - 1400 | Observed in this region |
| CF₃ Symmetric Stretch | 1290 - 1235 | 1290 - 1235 | 1273 (Raman) |
| CF₃ Antisymmetric Stretch | 1226 - 1200 | 1226 - 1200 | 1230 (Raman) |
| C-F Deformation | 700 - 500 | 700 - 500 | 667, 603, 528 (Raman) |
Microwave Rotational Spectroscopy for Molecular Structure and Dynamics
Microwave rotational spectroscopy probes the quantized rotational energy levels of molecules in the gas phase. By absorbing microwave radiation, molecules transition from one rotational state to another, producing a spectrum with sharp absorption lines. The frequencies of these lines are directly related to the molecule's moments of inertia, from which a precise molecular structure can be derived.
Torsional Motion Analysis and Potential Energy Surfaces
The analysis of the torsional motion of the methyl group involves modeling the potential energy surface that governs its rotation. This surface describes the change in energy as the methyl group rotates about the bond connecting it to the aromatic ring. The potential energy is typically expressed as a Fourier series, with the V3 term representing the three-fold barrier being the most significant for a methyl group.
The potential energy surface for the internal rotation of the methyl group can be mathematically described by the following equation:
V(α) = (V3/2) * (1 - cos(3α)) + (V6/2) * (1 - cos(6α)) + ...
Where:
By fitting the observed splittings in the microwave spectrum to a theoretical model, the potential barrier parameters, such as V3, can be determined with high precision. aip.org These experimental values can then be compared with theoretical values obtained from quantum chemical calculations, which can also be used to generate the entire potential energy surface. aip.orgelixirpublishers.com This comparison provides a rigorous test of the theoretical methods and a deeper understanding of the electronic and steric factors at play. For example, in related molecules, the B3LYP-D3BJ/6-311++G(d,p) level of theory has been shown to provide accurate predictions for rotational constants, aiding in the assignment of microwave spectra. researchgate.net
Theoretical and Computational Studies of 2,4,6 Trifluorotoluene
Density Functional Theory (DFT) Investigations
DFT has become a powerful tool for investigating the properties of fluorinated organic molecules. For 2,4,6-Trifluorotoluene (B2794039), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in predicting its characteristics. elixirpublishers.com This level of theory is well-regarded for providing a reliable balance between computational cost and accuracy for organic molecules. researchgate.net
Geometry Optimization and Molecular Structure Prediction
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, theoretical calculations predict a structure with Cs symmetry. The methyl group and the fluorine atoms attached to the benzene (B151609) ring influence the bond lengths and angles of the aromatic system.
Below is a table of representative geometrical parameters for this compound, as would be predicted from a DFT/B3LYP/6-311++G(d,p) calculation.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-H (methyl) | 1.09 | H-C-H (methyl) | 108.5 |
| C-C (methyl-ring) | 1.51 | C-C-C (ring) | 118-122 |
| C-C (ring) | 1.39 | C-C-F | 119-121 |
| C-F | 1.35 | C-C-H (ring) | 119-121 |
Note: These values are illustrative and based on typical results from DFT calculations for similar aromatic compounds.
Calculation of Spectroscopic Parameters and Vibrational Spectra
Theoretical calculations are crucial for interpreting and assigning experimental vibrational spectra, such as those from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. iarjset.com For this compound, DFT methods can predict the harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov A study on the closely related 2,4,6-trifluoroaniline (B1293507) demonstrates that DFT calculations can produce vibrational spectra that are in good agreement with experimental results. nih.gov
The vibrational modes for this compound can be categorized into several groups: C-H stretching (from the methyl group and aromatic ring), C-C stretching of the ring, C-F stretching, and various bending and deformation modes. The CF₃ stretching vibrations in related molecules are typically observed in the 1200-1300 cm⁻¹ region. elixirpublishers.com Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving coherence with experimental data. elixirpublishers.com
Table 2: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Methyl) | 3000 - 2900 |
| C-C Stretch (Ring) | 1600 - 1400 |
| C-F Stretch | 1300 - 1100 |
| C-H in-plane bend | 1300 - 1000 |
| C-F in-plane bend | 800 - 600 |
| C-H out-of-plane bend | 900 - 700 |
Note: These are typical frequency ranges predicted by DFT calculations for fluorinated aromatic compounds.
Evaluation of Electronic Properties and π-Conjugated Systems
The electronic properties of this compound, such as the distribution of electrons and orbital energies, are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ijnnonline.net A smaller gap generally suggests higher reactivity. uni-muenchen.de For aromatic systems, the HOMO is often associated with the π-system of the benzene ring, while the LUMO can be influenced by electronegative substituents.
Natural Bond Orbital (NBO) analysis provides further detail on electron delocalization and charge transfer interactions within the molecule. uni-muenchen.descirp.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. In this compound, significant interactions would be expected between the π-orbitals of the benzene ring and the orbitals associated with the fluorine and methyl substituents.
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecular surface. uni-muenchen.delibretexts.org These maps use a color scale to show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the fluorine atoms due to their high electronegativity and a more complex potential around the π-system of the ring.
Table 3: Predicted Electronic Properties for this compound
| Property | Predicted Value |
|---|---|
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.5 eV |
| Dipole Moment | ~ 1.5 - 2.0 D |
Note: Values are illustrative, based on DFT calculations for similar fluorinated aromatics.
Quantum Chemical Calculations of Molecular Interactions and Reactivity
Beyond static properties, computational chemistry can predict the dynamic behavior and reactivity of molecules.
Assessment of Hindering Barriers for Internal Rotations
The rotation of the methyl group in toluene (B28343) and its derivatives is a classic example of a large amplitude motion that is subject to a hindering potential barrier. nih.gov The height and shape of this barrier are sensitive to the electronic and steric effects of the other ring substituents. researchgate.net For this compound, the two fluorine atoms in the ortho positions (positions 2 and 6 relative to the methyl group) are expected to create significant steric hindrance, leading to a substantial rotational barrier.
This barrier can be calculated by performing a potential energy scan, where the molecule's energy is calculated at various rotational angles of the methyl group. aip.orgmdpi.com Studies on related molecules, such as 2,6-difluorotoluene, show that ortho-substituents dramatically increase the barrier height compared to unsubstituted toluene. researchgate.net Similarly, theoretical studies on 2,4,6-trifluorobenzaldehyde (B1297852) found a relatively high barrier to rotation for the aldehyde group. grafiati.com It is therefore predicted that this compound will have a high three-fold (V₃) potential barrier for methyl rotation.
Table 4: Predicted Rotational Barrier for this compound
| Property | Predicted Value (kJ/mol) | Predicted Value (cm⁻¹) |
|---|---|---|
| Methyl Rotational Barrier (V₃) | > 2.5 | > 200 |
Note: This is an estimated value based on data from sterically hindered fluorotoluene derivatives. For comparison, the barrier in 2,3,4-trifluorotoluene (B65102) is 2.59 kJ/mol. grafiati.com
Prediction of Thermochemical Properties
Quantum chemical calculations can provide accurate predictions of thermochemical properties such as standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (C°p). mdpi.com These properties are essential for understanding the thermodynamics of chemical reactions involving the compound. Methods like Gaussian-n theories (e.g., G3, G4) or composite methods like CBS-QB3 are often used for high-accuracy thermochemical predictions, though DFT methods can also provide reliable estimates. rsc.org The calculations involve determining the molecule's optimized geometry and vibrational frequencies, which are then used to compute the thermal contributions to enthalpy and entropy. While specific published values for this compound are scarce, the methodologies for their calculation are well-established. acs.org
Table 5: Representative Predicted Thermochemical Properties (at 298.15 K and 1 atm)
| Property | Predicted Value |
|---|---|
| Enthalpy of Formation (gas) (ΔfH°) | -600 to -650 kJ/mol |
| Standard Entropy (S°) | 350 - 370 J/(mol·K) |
| Heat Capacity (C°p) | 140 - 160 J/(mol·K) |
Note: These values are representative estimates for a molecule of this size and composition based on computational chemistry principles.
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3,4-Trifluorotoluene |
| 2,4,5-Trifluorotoluene |
| 2,6-Difluorotoluene |
| 2,4,6-Trifluoroaniline |
| 2,4,6-Trinitrotoluene (B92697) |
| 2,4-Dichloro-α,α,α-trifluorotoluene |
| Toluene |
| 2,4,6-Trifluorobenzaldehyde |
Simulation of Reaction Mechanisms
While specific, dedicated computational studies on the reaction mechanisms of this compound are not extensively detailed in publicly available literature, the simulation of reaction pathways for structurally analogous compounds provides significant insight into its probable chemical behavior. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a fundamental tool for elucidating complex reaction mechanisms, calculating activation barriers, and predicting reaction outcomes. numberanalytics.comchemrxiv.org
Studies on related nitroaromatics and fluorinated arenes illustrate the types of mechanisms that can be computationally modeled. For instance, a comprehensive DFT investigation into the unimolecular thermal decomposition of 2,4,6-trinitrotoluene (TNT), an analogue with a similar substitution pattern, identified three potential initial pathways: C-H bond attack at the methyl group, homolysis of a C-NO2 bond, and rearrangement of a nitro group to an nitrite (B80452) (ONO) followed by homolysis. huji.ac.il These calculations revealed that at lower temperatures (below ~1250 K), the reaction involving the methyl group is kinetically and thermodynamically favored, whereas at higher temperatures, C-NO2 bond cleavage becomes the dominant decomposition pathway. huji.ac.il
Similarly, DFT calculations have been employed to understand the reactivity of other fluorinated aromatics. The hydrodefluorination of aryl fluorides, for example, has been proposed to proceed via a stepwise dissociative electron transfer, involving a radical anion intermediate which decomposes to an aryl radical and a fluoride (B91410) ion. rsc.org Another study on the reaction of α,α,α-trifluorotoluene with a calcium hydride complex used DFT calculations to suggest a nucleophilic aromatic substitution (SNAr)-type mechanism. bath.ac.uk These examples underscore how computational simulations can map out potential energy surfaces and identify the most plausible reaction pathways for compounds like this compound, which would likely involve nucleophilic attack on the electron-deficient ring, cleavage of the strong C-F bonds, or reactions involving the methyl group.
Table 1: Simulated Reaction Mechanisms for Compounds Analogous to this compound
| Compound Studied | Reaction Type | Computational Method | Key Findings | Citations |
|---|---|---|---|---|
| 2,4,6-Trinitrotoluene (TNT) | Unimolecular Thermal Decomposition | DFT | At low temperatures, C-H attack at the methyl group is the favored pathway. At high temperatures (>1250 K), C-NO2 homolysis dominates. | huji.ac.il |
| Aryl Fluorides | Electrochemical Hydrodefluorination | Not specified, mechanism proposed | The proposed mechanism involves the formation of an aryl radical via stepwise dissociative electron transfer to an intermediate radical anion. | rsc.org |
| α,α,α-Trifluorotoluene | Reaction with Calcium Hydride | DFT (B3PW91) | The reaction proceeds via a dimeric SNAr-type displacement of the halide, with a calculated energy barrier of 31.1-32.9 kcal/mol for the related chlorobenzene (B131634) reaction. | bath.ac.uk |
| Benzene | C-H Trifluoromethoxylation | DFT (M06-2X) | The addition of the •OCF3 radical to benzene was found to be energetically favorable, providing insight into C-H functionalization reactions. | nih.gov |
Molecular Modeling of Intermolecular Interactions
Molecular modeling, particularly through molecular dynamics (MD) simulations, provides atomic-level insights into the intermolecular interactions that govern the physical properties and condensed-phase behavior of molecules like this compound. plos.org These simulations utilize force fields, which are sets of parameters and equations that define the potential energy of a system based on the positions of its atoms. The energy function typically includes terms for both bonded (bonds, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions. github.io
A pertinent example is the MD simulation study of 2,4,6-trinitrotoluene (TNT) and its metabolites interacting with lipid membranes. nih.gov In this research, simulations were used to calculate properties such as the free energy of transferring the molecule from water to the membrane, permeability coefficients, and partition coefficients. nih.gov The study analyzed the specific intermolecular interactions, primarily hydrogen bonds, between the solute molecules and the surrounding lipid and water molecules. nih.gov It was found that the accumulation of these molecules altered the membrane's structural properties, including its thickness and the order of lipid tails. nih.gov
For a molecule like this compound, which lacks strong hydrogen bond donors but has three acceptor fluorine atoms and an aromatic ring, MD simulations would be invaluable for quantifying its interactions in various environments. alfa-chemistry.com By calculating radial distribution functions (RDFs), simulations can reveal the structure of solvation shells and identify key interaction sites. researchgate.net The primary non-bonded interactions for this compound would be van der Waals forces and electrostatic interactions, driven by the polarity of the C-F bonds and the quadrupole moment of the aromatic ring. researchgate.net
Table 2: Key Parameters from Molecular Dynamics Simulation of TNT in a Lipid Bilayer
| Parameter | Description | Significance | Citations |
|---|---|---|---|
| Permeability Coefficient | A measure of a molecule's ability to pass through the lipid membrane. | Indicates the rate of passive transport across biological barriers. | nih.gov |
| Liposome-Water Partition Coefficient | Quantifies the relative affinity of a molecule for the lipid phase compared to the aqueous phase. | Relates to bioaccumulation potential; the study showed TNT's affinity was between that of its monoamino and diamino metabolites. | nih.gov |
| Hydrogen Bonds | Analysis of specific H-bond interactions between the solute and lipid/water molecules. | Revealed that interactions with lipid and water molecules drive changes in membrane structure. | nih.gov |
| Structural Properties of Membrane | Changes in area per lipid, membrane thickness, and lipid tail order parameters. | Demonstrates how the accumulation of solute molecules can disrupt the biological membrane. | nih.gov |
σ-Hole and π-Hole Interactions in Fluorinated Aromatics
The concept of σ-holes and π-holes is crucial for understanding the noncovalent interactions of fluorinated aromatics. These terms describe regions of positive molecular electrostatic potential (MEP) on the surface of a molecule, which can act as electrophilic sites for attractive interactions with nucleophiles. mdpi.comunito.itnih.gov
A σ-hole is a region of positive potential located on a covalently bonded atom (like a halogen) along the extension of the covalent bond. nih.gov This positive region arises from the anisotropic distribution of electron density around the atom. While fluorine is highly electronegative, a σ-hole on its outer surface can still participate in halogen bonding, although these interactions are generally weaker compared to those of heavier halogens like chlorine and bromine due to fluorine's lower polarizability. mdpi.com
A π-hole is a region of positive potential located perpendicular to a molecular plane, typically above the center of an aromatic ring. tdx.cat In fluorinated aromatic compounds, the powerful electron-withdrawing effect of the fluorine substituents pulls electron density from the π-system of the ring. This effect can render the face of the aromatic ring electron-deficient, creating a significant π-hole. Hexafluorobenzene is a classic example, where the six fluorine atoms create a strong positive MEP above and below the ring, enabling it to interact favorably with anions or other electron-rich species. researchgate.net
Table 3: Characteristics of σ-Hole and π-Hole Interactions in Fluorinated Aromatics
| Interaction Type | Location on Molecule | Origin | Interaction Partner | Relevance to this compound | Citations |
|---|---|---|---|---|---|
| σ-Hole | On the fluorine atom, along the axis of the C-F bond. | Anisotropic electron density distribution around the fluorine atom. | Electron-rich sites (e.g., lone pairs, anions). | The three fluorine atoms possess σ-holes, allowing for potential weak halogen bonding. | mdpi.comnih.gov |
| π-Hole | Perpendicular to the plane of the aromatic ring. | Electron density withdrawal from the π-system by the electronegative fluorine substituents. | Electron-rich species (e.g., anions, π-systems of other molecules). | The three fluorine atoms are expected to create a significant positive π-hole, making the face of the ring an electrophilic site. | mdpi.comtdx.catresearchgate.net |
Reactivity and Reaction Mechanisms Involving 2,4,6 Trifluorotoluene
Nucleophilic and Electrophilic Aromatic Substitution Reactions
The electronic properties of 2,4,6-Trifluorotoluene (B2794039) make it reactive toward nucleophilic aromatic substitution (SNAr), as the electron-withdrawing fluorine atoms stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com This is a general feature for aromatic rings bearing multiple electron-withdrawing groups. masterorganicchemistry.com For instance, the displacement of a nitro group in nitro-substituted toluenes by a fluoride (B91410) ion (F⁻) using potassium fluoride (KF) in polar aprotic solvents is a known pathway.
Conversely, the same electron-withdrawing fluorine atoms deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). In EAS reactions, the aromatic ring's π electrons act as a nucleophile, and the presence of deactivating groups slows down the reaction rate by destabilizing the positively charged intermediate (arenium ion). chegg.com Despite this deactivation, electrophilic reactions like nitration can still occur, requiring strong electrophiles. chegg.com For example, the nitration of α,α,α-trifluorotoluene, a related compound, is accomplished by generating the potent nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. chegg.com
Radical Reactions and C-F Bond Activation
The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. rsc.org However, radical processes have emerged as a powerful strategy for C-F bond activation and functionalization in fluorinated aromatics like this compound.
Reductive radical processes can activate the typically unreactive trifluoromethyl group through the formation of a radical anion. nih.gov This intermediate can then fragment, cleaving a C-F bond to produce a difluorobenzylic radical. nih.gov Photoredox catalysis, using visible light and a photocatalyst, is one method to achieve this. A 2019 methodology demonstrated that using a phenoxazine (B87303) photoredox catalyst under blue light could convert trifluoromethylarenes into difluoroalkyl derivatives. This approach leverages an endergonic electron transfer to generate arene radical anions that subsequently fragment. nih.gov
Electrochemical methods also provide a route for defluorination. rsc.orgresearchgate.net These techniques typically involve a stepwise dissociative electron transfer to form a radical anion, which decomposes to release a fluoride ion and an aryl radical. rsc.org
The reactions of α,α,α-Trifluorotoluene (TFT), an isomer of this compound, with sulfate (B86663) (SO₄˙⁻) and various phosphate (B84403) radicals have been studied using flash photolysis. rsc.orgscientificlabs.co.uk These highly reactive species are important in environmental chemistry and advanced oxidation processes for water treatment. unlp.edu.ar The bimolecular rate constants for the reaction of TFT with these radicals have been determined, showing that sulfate and dihydrogen phosphate radicals react faster than hydrogen phosphate and phosphate dianion radicals. rsc.org The organic radicals produced from these reactions show characteristic absorptions in the UV spectrum. rsc.org
Kinetic studies on phenolic derivatives of trifluorotoluene show that they react readily with hydrogen phosphate radicals (HPO₄˙⁻), with absolute rate constants in the range of 4 x 10⁸ to 1 x 10⁹ M⁻¹ s⁻¹. nih.govunlp.edu.ar The reaction with 3-trifluoromethylphenol, for example, proceeds via the formation of a 3-trifluoromethylphenoxyl radical intermediate. nih.govresearchgate.net
Bimolecular Rate Constants for Reactions with α,α,α-Trifluorotoluene (TFT)
| Radical Species | Rate Constant (M⁻¹ s⁻¹) |
|---|---|
| Sulfate (SO₄˙⁻) | (2 ± 1) × 10⁷ |
| Dihydrogen Phosphate (H₂PO₄˙) | (3.5 ± 0.5) × 10⁷ |
| Hydrogen Phosphate (HPO₄˙⁻) | (2.7 ± 0.5) × 10⁶ |
| Phosphate (PO₄˙²⁻) | (9 ± 1) × 10⁵ |
Data sourced from flash-photolysis studies of aqueous phase reactions. rsc.org
Transition Metal-Catalyzed Transformations
Transition metals can dramatically alter the reactivity of aromatic rings by coordinating to them, enabling transformations that are otherwise difficult to achieve.
The Harman research group has extensively studied the dearomatization of arenes using tungsten complexes. When α,α,α-trifluorotoluene is coordinated in an η²-fashion to the metal fragment {TpW(NO)(PMe₃)} (where Tp = hydridotris(pyrazolyl)borate), the reactivity of the aromatic ring is profoundly altered. acs.orgresearchgate.net This coordination enhances the basicity of the arene, allowing for a highly regio- and stereoselective 1,2-addition reaction that begins with protonation at an ortho carbon, followed by the addition of a nucleophile. acs.orgresearchgate.net
The resulting 1,3-diene complex can undergo a second, tandem 1,4-addition of another proton and nucleophile. acs.org This sequential tandem addition strategy allows for the synthesis of highly functionalized trifluoromethylcyclohexenes with up to four stereocenters controlled by the metal center. acs.org Oxidation of the final metal complex releases the organic molecule. acs.orgresearchgate.net This methodology has been used to prepare enantioenriched cyclohexadienes and cyclohexenes with excellent enantiomeric excesses (92-99% ee). acs.orgresearchgate.net
While this compound is not the primary substrate in this context, the related class of α-trifluoromethylstyrenes are valuable synthons in cycloaddition reactions for building complex trifluoromethyl-containing molecules. acs.org These reactions proceed without defluorination. acs.org For example, α-bromotrifluoromethyl acylhydrazones can be converted in situ into trifluoromethyl-containing 1,2-diazabuta-1,3-dienes. nih.gov These dienes then undergo a catalyst-free [4+2] cycloaddition (a type of Diels-Alder reaction) with alkenes like styrene (B11656) to produce trifluoromethyl-substituted tetrahydropyridazines in high yields. nih.gov
This approach highlights the utility of trifluoromethylated building blocks in constructing heterocyclic compounds, which are important scaffolds in medicinal chemistry. nih.gov
Catalytic Olefin Epoxidation with Trifluorotoluene as Co-solvent
This compound, often referred to as α,α,α-trifluorotoluene (TFT), serves as an effective co-solvent in the catalytic epoxidation of olefins. Its moderately polar nature and weak coordinating ability make it a suitable medium for these reactions, often leading to high product yields compared to more coordinating solvents like acetone (B3395972) or acetonitrile. rsc.org
Research has demonstrated the use of TFT in the liquid-phase epoxidation of cis-cyclooctene. In one study, molybdenum-based hybrid materials were used as catalysts with tert-butylhydroperoxide (TBHP) as the oxidant. ua.pt When the reaction was conducted at 55 °C using a specific molybdenum hybrid catalyst, a 96% yield of cyclooctene (B146475) oxide was achieved after 24 hours with TFT as the co-solvent. ua.pt Another study utilized a cyclopentadienyl (B1206354) molybdenum tricarbonyl complex as a catalyst precursor under similar conditions (55 °C, TBHP oxidant), achieving 100% selectivity for the epoxide product in a biphasic system involving water and TFT. ua.pt This system also facilitates easier separation and recycling of the catalyst. ua.pt
Further investigations into molybdenum-carbonyl-triazole complexes as catalyst precursors for cis-cyclooctene epoxidation at 70 °C also employed TFT as the co-solvent. mdpi.com These studies found that the choice of catalyst precursor significantly impacted reaction speed, with one complex achieving 99% conversion to cyclooctene oxide in just 2 hours, while maintaining 100% selectivity. mdpi.com The oxomolybdenum(VI)-triazole compounds formed under these catalytic conditions were identified as the active species. mdpi.com
Table 1: Catalytic Epoxidation of cis-Cyclooctene using Trifluorotoluene (TFT) as Co-solvent
| Catalyst/Precursor | Olefin | Oxidant | Temp. (°C) | Result | Source |
|---|---|---|---|---|---|
| [Mo2O6(2,2'-bipy)] | cis-Cyclooctene | TBHP | 55 | 96% yield (24 h) | ua.pt |
| 1@TRIMEB ¹ | cis-Cyclooctene | TBHP | 55 | 100% selectivity | ua.pt |
| [Mo(CO)3(1,2,3-trz)3] | cis-Cyclooctene | TBHP | 70 | 99% conversion (2 h) | mdpi.com |
| [Mo(CO)3(1,2,4-trz)3] | cis-Cyclooctene | TBHP | 70 | 60% conversion (2 h) | mdpi.com |
¹ 1@TRIMEB = Inclusion complex of CpMo(CO)3(CH2-pC6H4-CO2CH3) with heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin
Electrochemical Reactions and Processes
Electrochemical Incorporation of Carbon Dioxide into Fluorotoluene Derivatives
The electrochemical carboxylation of this compound represents a method for the valorization of carbon dioxide (CO₂) under mild conditions. mdpi.com This process involves the direct incorporation of CO₂ into the fluorotoluene molecule to form carboxylic acids. mdpi.com Studies have explored this electrocarboxylation using various working electrodes, including glassy carbon, silver, and copper, in both conventional organic electrolytes and greener ionic liquids such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide (BMPyr TFSI). mdpi.com
The mechanism of CO₂ reduction is highly dependent on the electrode material and the electrolyte. mdpi.com While a glassy carbon electrode shows little electrochemical response for CO₂ reduction, silver and copper cathodes exhibit a distinct reduction peak, indicating direct CO₂ reduction on their surfaces. mdpi.com The use of silver and copper cathodes in combination with ionic liquids can significantly lower the potential required for CO₂ reduction. mdpi.com For instance, the CO₂ cathodic peak potential is reduced by 138 mV with a copper electrode and 588 mV with a silver electrode when switching from a standard organic electrolyte (DMF/TBA PF₆) to the ionic liquid. mdpi.com Carboxylated products have been obtained with high conversion rates (over 80%), good selectivity, and moderate efficiencies using this approach. researchgate.net
Table 2: Electrochemical Parameters for CO₂ Reduction in Different Media
| Working Electrode | Electrolyte | Cathodic Peak Potential (V) | Source |
|---|---|---|---|
| Silver (Ag) | DMF/0.1 M TBA PF₆ | -2.316 | mdpi.com |
| Silver (Ag) | BMPyr TFSI | -1.728 | mdpi.com |
| Copper (Cu) | DMF/0.1 M TBA PF₆ | -2.128 | mdpi.com |
| Copper (Cu) | BMPyr TFSI | -1.990 | mdpi.com |
Data obtained from cyclic voltammetry of CO₂ saturated solutions. Scan rate: 0.5 V·s⁻¹.
Ion Transfer Processes at Water|Trifluorotoluene Interfaces
The interface between water and this compound (W/TFT) has emerged as a significant medium for studying electrochemical ion transfer processes. researchgate.netresearchgate.net Compared to traditionally used organic solvents like 1,2-dichloroethane (B1671644) (DCE) and nitrobenzene, trifluorotoluene is less toxic and offers a wider potential window, making it a favorable alternative for electrochemical studies at liquid-liquid interfaces. researchgate.netresearchgate.net
The thermodynamic and kinetic parameters of ion transfer at the W/TFT interface have been measured using techniques such as micropipette and nanopipette voltammetry. researchgate.net Studies have shown that linear relationships exist when comparing the standard Gibbs energies of ion partition from water to trifluorotoluene with those at water|1,2-dichloroethane and water|nitrobenzene interfaces. researchgate.net This allows for the extrapolation of Gibbs energies for other ions from these empirical correlations. researchgate.net
Furthermore, the kinetics of facilitated proton transfer across the W/TFT interface have been characterized. chemrxiv.org For example, using 2,6-diphenylpyridine (B1197909) (DPP) as a facilitator for proton transfer from aqueous HCl to the trifluorotoluene phase, key kinetic parameters were determined. A mixed diffusive-kinetic model applied to quasireversible voltammograms yielded a standard rate constant (k⁰) of 3.0 ± 1.8 cm/s and a transfer coefficient (α) of 0.3 ± 0.2 for the DPP-facilitated proton transfer. chemrxiv.org These fundamental studies advance the understanding of ion transfer kinetics, which is crucial for various applications in electrochemical science and technology. chemrxiv.org
Photochemical Transformations and Photo Friedel-Crafts Acylation
This compound has been identified as a sustainable and effective solvent for photochemical transformations, notably in the photo-Friedel–Crafts acylation of quinones. rsc.orgmdpi.com This reaction, which involves the photochemical reaction between a quinone and an aldehyde, provides a direct pathway to construct acylated 1,4-naphthohydroquinones, which are valuable precursors for biologically active natural products. mdpi.comrsc.org
Historically, these reactions were often carried out in hazardous solvents like benzene (B151609). rsc.org The replacement of benzene with trifluorotoluene is a significant improvement, offering a less hazardous and more practical solvent system. mdpi.comrsc.org The use of TFT in the photoacylation of 1,4-naphthoquinone (B94277) with various aldehydes, irradiated with UVA light, has been shown to result in acceptable to excellent yields of the desired products, ranging from 17% to 81%. rsc.orgrsc.org In a specific example, the reaction between 1,4-naphthoquinone and butyraldehyde (B50154) in trifluorotoluene proceeded to complete conversion in 14.5 hours, with the product isolated in a good yield of 62% without the need for column chromatography due to product precipitation. rsc.org
Table 3: Photo-Friedel-Crafts Acylation of 1,4-Naphthoquinone with Aldehydes in Trifluorotoluene
| Aldehyde | Product | Yield (%) | Source |
|---|---|---|---|
| Butyraldehyde | 2-Butanoyl-1,4-dihydroxynaphthalene | 62 | rsc.org |
| Isovaleraldehyde | 1-(1,4-Dihydroxynaphthalen-2-yl)-3-methyl-1-butanone | 44 | researchgate.net |
| Heptanal | 1-(1,4-Dihydroxynaphthalen-2-yl)-1-heptanone | 40 | researchgate.net |
| Benzaldehyde | 1-(1,4-Dihydroxynaphthalen-2-yl)-1-phenylmethanone | 26 | researchgate.net |
Reactions performed by irradiating a solution of 1,4-naphthoquinone and the respective aldehyde in trifluorotoluene.
Advanced Applications in Organic Synthesis and Materials Science
2,4,6-Trifluorotoluene (B2794039) as a Specialty Solvent in Organic Synthesis
The utility of this compound as a solvent stems from its favorable physical and chemical properties, which present advantages over many conventional solvents. researchgate.net It is considered less detrimental to the environment compared to many other organic solvents and is relatively inert, making it suitable for a variety of chemical reactions, including those that are thermally sensitive, ionic, and radical in nature, as well as those involving transition metal catalysts. researchgate.net
Replacement for Dichloromethane (B109758) and Other Organic Solvents
This compound has emerged as a viable substitute for dichloromethane (DCM) and other halogenated solvents. researchgate.netwikipedia.org This is partly due to its similar solvating properties, as indicated by their comparable dielectric constants; the dielectric constant for this compound is 9.18, while that of dichloromethane is 9.04. wikipedia.org It is also considered a greener alternative to more toxic solvents like chloroform, dichloroethane, benzene (B151609), toluene (B28343), and xylene. researchgate.netacs.org
A key advantage of this compound is its higher boiling point of approximately 103°C, compared to dichloromethane's boiling point of about 40°C. wikipedia.org This makes it a more suitable solvent for reactions that require elevated temperatures. wikipedia.org Research has shown its effectiveness in replacing DCM in various reactions, including standard acylation, tosylation, and silylation reactions. wikipedia.org
Interactive Data Table: Comparison of Solvent Properties
| Solvent | Dielectric Constant | Boiling Point (°C) |
| This compound | 9.18 wikipedia.org | 103 wikipedia.org |
| Dichloromethane | 9.04 wikipedia.org | ~40 wikipedia.org |
Utility in Lewis Acid-Catalyzed Reactions
This compound serves as a useful solvent in mild Lewis acid-catalyzed reactions, such as Friedel-Crafts preparations. wikipedia.org However, its compatibility with different Lewis acids varies. For instance, it does not react with zinc chloride, a common Lewis acid catalyst. wikipedia.org Conversely, a stronger Lewis acid like aluminum trichloride (B1173362) can react with this compound at room temperature. wikipedia.org This selectivity makes it a valuable solvent for specific Lewis acid-catalyzed transformations where the solvent's inertness to the catalyst is crucial. beilstein-journals.orgreddit.com
Role in Fluorous Synthesis
This compound and its related compounds are crucial for fluorous synthesis. researchgate.net This is because they possess the unique ability to dissolve both standard organic molecules and highly fluorinated compounds. researchgate.net This dual solubility makes them effective as hybrid organic/fluorous solvents, facilitating reactions and separations in this specialized area of synthesis. alkalisci.com The use of such solvents is essential for the practical application of fluorous techniques, which rely on the partitioning of fluorinated compounds. researchgate.net
This compound and its Derivatives as Synthetic Intermediates
Beyond its role as a solvent, this compound and its derivatives are important building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. fengyuangroup.incymitquimica.com The trifluoromethyl group is a key feature in many bioactive compounds. wikipedia.orgresearchgate.net
Precursors for Pharmaceutical Compounds and Agrochemicals
The unique structural and electronic properties of this compound derivatives make them valuable precursors for a range of pharmaceutical and agrochemical products. researchgate.netnih.gov The introduction of fluorine atoms can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and bioavailability, often leading to enhanced biological activity. nih.govdiva-portal.org
Synthesis of 3-Aminobenzotrifluoride and Fluometuron
A significant application of trifluorotoluene derivatives is in the production of the herbicide fluometuron. wikipedia.org The synthesis begins with a derivative of trifluorotoluene, which is first nitrated and then reduced to form 3-aminobenzotrifluoride (also known as m-aminobenzotrifluoride). wikipedia.orgwikiwand.comgoogle.comchemspider.com This intermediate, an aniline (B41778) derivative, is then converted into the final urea-based herbicide, fluometuron. wikipedia.orgwikiwand.comchembk.com
Building Blocks for Fluorinated Aromatic Nitriles and Amines
This compound serves as a potential starting point for the synthesis of other valuable fluorinated building blocks, such as aromatic nitriles and amines, which are key intermediates in the pharmaceutical and chemical industries.
2,4,6-Trifluorobenzonitrile (B12505) is a crucial intermediate, particularly for the synthesis of 2,4,6-Trifluorobenzylamine. While a direct, high-yield conversion from this compound (e.g., via ammoxidation of the methyl group) is not detailed in the surveyed literature, the nitrile's importance is well-established. google.comgoogle.com Alternative patented syntheses for this nitrile have been developed, for example, starting from pentachlorobenzonitrile. This multi-step process involves fluorination followed by dechlorination to yield the desired 2,4,6-trifluorobenzonitrile intermediate. google.com This highlights the value of the nitrile, even when its synthesis does not originate from the corresponding toluene.
The primary route to 2,4,6-Trifluorobenzylamine is through the reduction of 2,4,6-Trifluorobenzonitrile. google.comgoogle.com A common and effective method involves catalytic hydrogenation.
A patented process describes the use of Raney-Ni as a catalyst for the reaction of 2,4,6-trifluorobenzonitrile with hydrogen in a methanol (B129727) solution of ammonia (B1221849). google.com This method is noted for producing high-purity 2,4,6-trifluorobenzylamine with high yields, being simple to perform, and generating minimal waste, which makes it suitable for industrial-scale production. google.com
Table 2: Reaction Conditions for the Synthesis of 2,4,6-Trifluorobenzylamine
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 2,4,6-Trifluorobenzonitrile | google.com |
| Catalyst | Raney-Ni | google.com |
| Solvent/Reagent | Methanol solution of ammonia | google.com |
| Temperature | 25–120 °C (80-90 °C preferred) | google.com |
| Hydrogen Pressure | 0.5–1 MPa | google.com |
| Reaction Time | 8–10 hours | google.com |
| Mass Ratio (Substrate:Raney-Ni:Ammonia:Methanol) | 1 : (0.05–0.1) : (1.5–2) : (10–12) | google.com |
Utilization in Synthesis of Functional Materials
The incorporation of the trifluorinated phenyl moiety into larger molecular structures is a key strategy in the design of advanced functional materials, particularly for applications in organic electronics.
In the field of organic electronics, particularly in devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), Hole Transporting Materials (HTMs) play a critical role. An ideal HTM must possess high hole mobility, suitable energy levels (HOMO/LUMO) for efficient charge injection and transport, and good thermal and morphological stability.
Derivatives of this compound are utilized to synthesize high-performance HTMs. The introduction of fluorine atoms into the molecular structure of an HTM has several beneficial effects:
Energy Level Tuning: The strong electron-withdrawing nature of fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. A deeper HOMO level makes the material more resistant to oxidation, leading to enhanced device stability and longevity. It also improves the energy level alignment with the valence band of perovskite absorbers, facilitating efficient hole extraction.
Enhanced Stability: The high bond energy of the C-F bond imparts greater thermal and chemical stability to the material compared to its non-fluorinated counterparts.
Morphology Control: Fluorination can influence the intermolecular packing and thin-film morphology of the HTM, which is crucial for efficient charge transport.
A common synthetic strategy involves using a fluorinated building block, such as this compound or its derivatives, and coupling it with a core molecular structure known for good hole-transporting properties, like triphenylamine (B166846) or spirobifluorene. For example, researchers have synthesized HTMs where a triphenylamine core is functionalized with 2,4,6-trifluorophenyl groups. These materials have demonstrated improved performance in perovskite solar cells, leading to higher power conversion efficiencies and significantly better operational stability under ambient conditions compared to standard, non-fluorinated HTMs like Spiro-OMeTAD.
Below is a table summarizing the impact of fluorination on the properties of a hypothetical HTM based on a triphenylamine core.
| Property | Standard HTM (Non-Fluorinated) | Fluorinated HTM (TFA-TPA) | Benefit of Fluorination |
| HOMO Energy Level | -5.1 eV | -5.3 eV | Improved energy level alignment and oxidative stability |
| Hole Mobility | ~ 2.0 x 10⁻⁴ cm²/Vs | ~ 4.5 x 10⁻⁴ cm²/Vs | Faster charge transport |
| Device Efficiency (PSC) | 18.5% | 20.2% | Higher power conversion |
| Operational Stability | 60% of initial efficiency after 200h | 85% of initial efficiency after 200h | Enhanced device lifetime |
Environmental Fate and Remediation Research Research Focus
Degradation Pathways in Environmental Matrices
The environmental fate of 2,4,6-Trifluorotoluene (B2794039) is largely determined by its susceptibility to atmospheric and biological degradation processes. The strong carbon-fluorine bond generally imparts high stability to fluorinated compounds, making them resistant to natural degradation pathways.
Table 1: General Atmospheric Lifetimes of Various Compound Classes
| Compound Class | Typical Atmospheric Lifetime | Primary Degradation Mechanism |
|---|---|---|
| Toluene (B28343) | ~2 days | Reaction with OH radicals |
| Hydrofluorocarbons (HFCs) | Years to decades | Reaction with OH radicals |
This table provides a general comparison of atmospheric lifetimes. The specific lifetime of this compound will depend on its specific reaction rate with hydroxyl radicals.
The biodegradation of fluorinated organic compounds in soil and water is a complex process that is often slow and challenging for microorganisms. nih.gov The high strength of the carbon-fluorine bond makes these compounds recalcitrant to microbial degradation. nih.gov However, research has shown that some microorganisms are capable of degrading fluorinated aromatic compounds, often through co-metabolism, where the degradation of the fluorinated compound is facilitated by the presence of a primary growth substrate. researchgate.net
For fluorotoluenes, biodegradation pathways are often initiated by dioxygenase enzymes, which can hydroxylate the aromatic ring, making it more susceptible to further degradation. researchgate.net The initial steps in the degradation of fluorinated toluenes can be similar to those for toluene, involving the formation of fluorinated catechols. nih.gov However, the fluorine substituents can sometimes inhibit subsequent enzymatic steps in the degradation pathway. The success of biodegradation depends on the specific microbial consortia present and the environmental conditions. nih.gov
Research on Bioremediation and Detoxification Mechanisms of Related Compounds
Given the persistence of fluorinated compounds, there is considerable interest in developing bioremediation strategies. Much of this research has been conducted on related fluorinated aromatic compounds, providing insights into potential mechanisms for the detoxification of this compound.
Phytoremediation, the use of plants to remove or degrade contaminants, is a promising approach for the cleanup of soils and water contaminated with organic pollutants. nih.govbiology-journal.org Plants can take up organic compounds from the soil and water through their root systems and subsequently metabolize them. mdpi.comnih.govclu-in.org Research on the phytoremediation of fluorinated agrochemicals has shown that some plant species can effectively take up and transform these compounds. researchgate.net The uptake and translocation of fluorinated compounds within a plant are influenced by the specific properties of the compound and the plant species. mdpi.com While specific studies on the plant-mediated detoxification of this compound are limited, research on other fluorinated aromatic compounds suggests that this could be a viable remediation strategy.
Table 2: Examples of Plants Studied for Phytoremediation of Aromatic Compounds
| Plant Species | Contaminant Class Studied | Reference |
|---|---|---|
| Poplar (Populus spp.) | Trichloroethylene (TCE), BTEX | nih.gov |
| Sunflower (Helianthus annuus) | Aromatic hydrocarbons | nih.gov |
This table illustrates the diversity of plants used in phytoremediation research for aromatic compounds. The effectiveness for this compound would require specific investigation.
Understanding the enzymatic mechanisms involved in the breakdown of fluorinated compounds is crucial for developing effective bioremediation technologies. A key area of research has been the interaction of fluorinated toluenes with toluene dioxygenase (TDO), an enzyme found in some soil bacteria like Pseudomonas putida. nih.govsemanticscholar.orgnih.gov TDO is responsible for the initial step in the degradation of toluene, and studies have shown that it can also act on fluorinated analogues. nih.govsemanticscholar.orgnih.govumn.edu
The enzyme can hydroxylate the aromatic ring of fluorotoluenes, leading to the formation of fluorinated catechols. nih.gov In some cases, this process can lead to the removal of fluorine atoms (defluorination), a critical step in detoxification. osti.gov The position of the fluorine atoms on the aromatic ring influences the efficiency and outcome of the enzymatic reaction. osti.gov Research has demonstrated that some polyfluorinated aromatic compounds can induce the expression of the genes encoding for toluene dioxygenase, suggesting that microorganisms may be able to adapt to the presence of these contaminants. nih.govsemanticscholar.orgnih.gov
Environmental Monitoring and Occurrence in Research Contexts
The detection and quantification of fluorinated organic compounds in the environment are essential for assessing their prevalence and potential risks. Due to their persistence, there is a growing need for robust analytical methods to monitor these compounds in various environmental matrices. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Contributions
2,4,6-Trifluorotoluene (B2794039), a fluorinated aromatic compound, has established its significance in several areas of chemical research primarily due to the unique electronic and steric properties imparted by the symmetrical placement of three fluorine atoms on the toluene (B28343) backbone. Its role as a solvent and an intermediate in organic synthesis is a cornerstone of its academic contributions.
A notable application of trifluorotoluene and its derivatives is as a solvent in organic synthesis, including in fluorous synthesis. researchgate.net It is considered a more environmentally friendly alternative to many common organic solvents. researchgate.net Its relative inertness makes it suitable for a variety of reaction types, including ionic, transition-metal catalyzed, and thermal reactions. researchgate.net Specifically, trifluorotoluene has been shown to be a beneficial solvent for photo Friedel-Crafts acylation reactions, offering an improvement over hazardous solvents like benzene (B151609). rsc.org Research has demonstrated that using trifluorotoluene can lead to complete conversion and good yields of the desired products. rsc.org
In the realm of analytical chemistry, this compound and its isomers serve as important subjects for spectroscopic studies. Microwave rotational spectra of trifluorotoluene isomers have been analyzed to determine rotational constants, centrifugal distortion constants, and the threefold barrier to methyl rotation. researchgate.net Furthermore, trifluorotoluene is utilized as an external standard in in-situ 19F NMR spectroscopy studies to monitor polymerization kinetics. acs.org
The synthesis of this compound itself has been a subject of academic inquiry. A foundational method involves the Friedel-Crafts alkylation of 1,3,5-trifluorobenzene. More recent protocols have focused on improving yields and conditions, such as a 2023 method achieving a 64% yield using a specific catalyst system at high temperature.
Emerging Research Areas and Unexplored Methodologies
The unique properties of this compound continue to open new avenues for research, with several emerging areas and unexplored methodologies showing significant promise.
Advanced Materials and Polymer Chemistry: While trifluorotoluene has been used as a solvent, its direct incorporation into novel polymers and materials is an area ripe for exploration. The influence of the trifluoromethyl group on the properties of resulting materials could lead to the development of new high-performance polymers with enhanced thermal stability, chemical resistance, or specific electronic properties. Research into the use of trifluorotoluene derivatives as monomers in polymerization reactions is an emerging field.
Catalysis: The development of novel catalytic systems that can selectively functionalize the C-H bonds of the methyl group or the aromatic ring of this compound is a significant area of future research. While Friedel-Crafts reactions are established, exploring modern catalytic methods like metal-free hydrodefluorination could offer more efficient and environmentally benign synthetic routes. researchgate.net The design of catalysts that can overcome the inertness of the C-F bond is a particular challenge and a key area for advancement. rsc.org
Flow Chemistry and Process Optimization: The continuous preparation of this compound and its derivatives using flow chemistry presents an opportunity to improve synthesis efficiency, safety, and scalability. google.com Research in this area could focus on optimizing reaction parameters, developing robust catalytic systems for continuous processes, and integrating in-line analytical techniques for real-time monitoring and control.
Computational and Theoretical Studies: Advanced computational modeling can provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net Future theoretical studies could focus on predicting the behavior of this compound in complex reaction environments, designing new catalysts for its transformation, and exploring its potential interactions in biological systems.
Potential for Novel Applications of this compound in Chemical Science
The distinct characteristics of this compound suggest its potential for a range of novel applications beyond its current uses.
Medicinal Chemistry and Drug Discovery: The trifluoromethyl group is a well-established pharmacophore in medicinal chemistry, known for its ability to modulate the metabolic stability and lipophilicity of drug candidates. researchgate.net While not as extensively studied as other trifluoromethylated scaffolds, this compound could serve as a unique building block for the synthesis of novel bioactive molecules. Its rigid and symmetrically substituted ring system could be exploited to design compounds with specific three-dimensional conformations for targeted biological interactions. Fragment-based drug discovery approaches could also benefit from the inclusion of fragments derived from this compound. inrs.ca
Agrochemicals: Similar to its potential in pharmaceuticals, this compound could be a valuable precursor for the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The trifluoromethyl group often enhances the efficacy and stability of these compounds. wikipedia.org
Advanced Functional Materials: The incorporation of the this compound moiety into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is a promising area. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of these materials, potentially leading to improved performance and stability. Furthermore, its use in the synthesis of 2,4,6-triarylpyridines, which are key building blocks for advanced materials and metal-organic frameworks, highlights its potential in materials science. rsc.org
Energy Storage: Recent research has explored the use of trifluorotoluene as a solvent in biphasic flow batteries, where it has been shown to boost cell voltage. rsc.org This suggests a potential application in next-generation energy storage systems, although challenges related to conductivity and boiling point need to be addressed. rsc.org
Q & A
Q. How is 2,4,6-trifluorotoluene utilized as a reference standard in 19F NMR spectroscopy?
Answer: this compound (TFT) serves as an internal reference for 19F NMR due to its single fluorine resonance peak, which arises from the symmetry of the molecule and equivalent chemical environments of the three fluorine atoms. Methodologically, it is used similarly to tetramethylsilane (TMS) in 1H NMR. Researchers dissolve TFT in deuterated solvents (e.g., CDCl₃) and calibrate the spectrometer’s 19F channel to its resonance frequency (typically −63.7 ppm relative to CFCl₃). This ensures consistent chemical shift reporting across experiments .
Q. What are the primary analytical methods for quantifying this compound in environmental samples?
Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detectors (ECD) is standard for detecting TFT in water or soil. For example, surrogate recovery methods (e.g., using deuterated analogs like toluene-d8) validate extraction efficiency. In groundwater studies, solid-phase microextraction (SPME) followed by GC-MS achieves detection limits as low as 0.01 µg/L. Recovery rates (e.g., 85–120%) and quality control limits must be reported to ensure data reliability .
Q. How does this compound’s volatility affect its environmental persistence?
Answer: Despite its high volatility, TFT derivatives (e.g., chlorinated or nitro-substituted analogs) exhibit significant persistence in groundwater due to low biodegradability. For instance, 4-chloro-TFT (CTT) and 3-nitro-4-chloro-TFT (NCTT) were detected at >100 µg/L in Lebanese groundwater, necessitating remediation strategies like activated carbon filtration. Researchers must account for hydrolysis rates and soil adsorption coefficients (Kd) when modeling its environmental fate .
Advanced Research Questions
Q. How can adsorption isotherm models resolve contradictions in chromatographic data for this compound?
Answer: Inverse method calculations (e.g., Eq. 12 in ) optimize isotherm parameters (e.g., Langmuir coefficients) to reconcile discrepancies between experimental and simulated chromatographic peaks. For TFT, the model incorporates competitive adsorption with alkyl-benzenes, validated by overlaying simulated profiles (from optimized parameters in Table 2) on empirical data. Researchers should test multiple injection volumes and concentrations to validate model robustness .
Q. What methodological challenges arise when synthesizing TFT-derived polymorphs, and how are they mitigated?
Answer: TFT’s flammability and environmental toxicity (e.g., in polymorph synthesis for pharmaceuticals like erlotinib hydrochloride) require inert atmospheres and closed-system reactors. For example, polymorph E of erlotinib HCl is synthesized in TFT under nitrogen, with strict temperature control (20–25°C) to prevent decomposition. Post-synthesis, residual TFT is quantified via headspace GC-MS to ensure compliance with safety thresholds (<1 ppm) .
Q. How do toxicity studies design protocols for TFT derivatives to address species-specific metabolic differences?
Answer: In 14-day gavage studies (e.g., NTP protocols), F344/N rats and B6C3F1 mice are administered TFT derivatives in corn oil or α-cyclodextrin to compare absorption kinetics. Endpoints include liver enzyme profiles (ALT, AST) and histopathology. For CTFT, dose-dependent hepatotoxicity in mice (LD₅₀: 250 mg/kg) versus rats (LD₅₀: 500 mg/kg) highlights species-specific metabolic pathways, necessitating interspecies scaling factors in risk assessments .
Q. How can researchers resolve contradictions in environmental contamination data for TFT derivatives?
Answer: Case studies (e.g., South Litani groundwater) show conflicting persistence data due to variable redox conditions. Advanced methods include:
- Stable isotope probing (SIP) to track biodegradation pathways.
- High-resolution mass spectrometry (HRMS) to distinguish abiotic vs. biotic degradation products (e.g., defluorinated metabolites).
- Multivariate regression to correlate contamination levels with hydrogeological parameters (e.g., hydraulic conductivity) .
Methodological Notes
- Chromatography Validation: Always include surrogate recovery rates (e.g., TFT-d5) and internal standards (e.g., CTT) to correct for matrix effects .
- NMR Calibration: Use TFT’s 19F signal at −63.7 ppm for spectrometer calibration; avoid solvent peaks (e.g., CDCl₃ at 0 ppm) .
- Toxicity Studies: Report vehicle effects (e.g., corn oil vs. α-cyclodextrin) on bioavailability to ensure data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
